molecular formula C14H13N3 B14447514 1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline CAS No. 73075-14-6

1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline

Cat. No.: B14447514
CAS No.: 73075-14-6
M. Wt: 223.27 g/mol
InChI Key: FXDBMZOZZXUUTJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a fused ring system that includes a benzimidazole and a quinazoline moiety, making it a unique and interesting compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylamine with aldehydes in the presence of catalysts such as CuCl/DABCO/4-HO-TEMPO can lead to the formation of quinazoline derivatives . Another approach involves the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial for efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, or acylating agents to introduce new substituents into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions can lead to the formation of various substituted quinazolines with different biological activities .

Scientific Research Applications

1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline has a wide range of scientific research applications due to its unique structure and biological properties. Some of the key applications include:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism of action may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with a similar structure but different biological activities.

    Benzimidazole: Another related compound that shares the benzimidazole moiety but differs in its overall structure and properties.

    Isoquinoline: A compound with a similar fused ring system but different nitrogen atom positions.

Uniqueness

1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline is unique due to its specific fused ring system, which combines the structural features of both benzimidazole and quinazoline. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

1,2,3,4-tetrahydrobenzimidazolo[2,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-6-11-10(5-1)9-17-13-8-4-3-7-12(13)16-14(17)15-11/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDBMZOZZXUUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=NC4=CC=CC=C4N3C=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327822
Record name NSC690367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73075-14-6
Record name NSC690367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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